12-(2-fluorophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one
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Overview
Description
“12-(2-fluorophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one” is a synthetic organic compound that belongs to the class of acridine derivatives These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “12-(2-fluorophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Acridine Core: This can be achieved through the cyclization of appropriate precursors such as 2-aminobenzophenone derivatives.
Introduction of the Fluorophenyl Group: This step may involve a nucleophilic aromatic substitution reaction using a fluorinated benzene derivative.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions to form quinone derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
Oxidation: Formation of benzoquinone derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted acridine derivatives.
Scientific Research Applications
Chemistry
Catalysis: Acridine derivatives are used as ligands in catalytic reactions.
Material Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biology
DNA Intercalation: Acridine compounds can intercalate into DNA, making them useful in studying DNA-protein interactions.
Fluorescent Probes: Used as fluorescent markers in biological assays.
Medicine
Anticancer Agents: Some acridine derivatives exhibit cytotoxic activity against cancer cells.
Antimicrobial Agents: Potential use in developing new antibiotics.
Industry
Dyes and Pigments: Used in the production of dyes and pigments for textiles and plastics.
Photostabilizers: Used in the stabilization of polymers against UV degradation.
Mechanism of Action
The mechanism of action of “12-(2-fluorophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one” likely involves interaction with biological macromolecules such as DNA or proteins. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the acridine core can intercalate into DNA, disrupting its function. Molecular targets may include topoisomerases, enzymes involved in DNA replication and repair.
Comparison with Similar Compounds
Similar Compounds
Acridine Orange: A well-known fluorescent dye used in cell biology.
Proflavine: An acridine derivative with antimicrobial properties.
Amsacrine: An anticancer drug that intercalates into DNA.
Uniqueness
“12-(2-fluorophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one” is unique due to the presence of the fluorophenyl group, which may confer distinct electronic properties and biological activity compared to other acridine derivatives. The dimethyl groups may also influence its solubility and interaction with biological targets.
Properties
IUPAC Name |
12-(2-fluorophenyl)-9,9-dimethyl-7,8,10,12-tetrahydrobenzo[a]acridin-11-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FNO/c1-25(2)13-20-24(21(28)14-25)23(17-9-5-6-10-18(17)26)22-16-8-4-3-7-15(16)11-12-19(22)27-20/h3-12,23,27H,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSLMHHMOZPMRCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2)C=CC4=CC=CC=C43)C5=CC=CC=C5F)C(=O)C1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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